2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Vue d'ensemble

Description

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as FPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPE is a white crystalline powder with a molecular formula of C9H10F4NO·HCl and a molecular weight of 259.64 g/mol.

Applications De Recherche Scientifique

Fluorine in Protein Design

Fluorinated molecules, like 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, are mostly synthetic and exhibit unique physicochemical properties such as chemical inertness, thermal stability, and a tendency for phase segregation. These molecules are being engineered into proteins to create novel chemical and biological properties. Incorporating fluorinated analogs of hydrophobic amino acids into proteins enhances their stability against chemical and thermal denaturation while retaining structure and biological activity. This application is promising, but challenges remain in synthesizing large proteins containing specifically fluorinated residues, although biosynthetic methods are expanding the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Fluorination in Drug Synthesis

The compound serves as a key intermediate in synthesizing flurbiprofen, a non-steroidal anti-inflammatory material. Methods involving diazotization and coupling reactions have been used, but challenges arise due to decomposition products and the need for cost-effective, environmentally friendly methods. Improved synthesis methods are being developed to overcome these limitations and facilitate large-scale production (Qiu et al., 2009).

Fluorination in Green Chemistry

Fluorine-containing functionalities are vital in designing pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties. The development of methods for environment-friendly and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules is gaining attention. Recent advancements in aqueous fluoroalkylation highlight the role of water as a solvent or reactant, emphasizing the potential for green chemistry in this field (Song et al., 2018).

Application in Antitubercular Drug Design

The trifluoromethyl (-CF3) substituent in fluorinated compounds plays a crucial role in antitubercular drug design. It has been used to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, showing that incorporation of this group can improve potency and contribute to a better understanding of the role of the trifluoromethyl group in drug-likeness and antitubercular activity (Thomas, 1969).

Fluorination in Analytical Probes

Fluorinated compounds are used as analytical probes, such as fluorescamine, which has been widely applied for determining compounds containing amino groups. Fluorescamine is advantageous as it and its hydrolytic product are non-fluorescent, offering a clear advantage over other reagents. The reagent's sensitivity can be enhanced by selecting the proper solvent or adding surfactants (Derayea & Samir, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mécanisme D'action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the -cf3 group plays a crucial role in enhancing the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Result of Action

It’s suggested that the compound may exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Analyse Biochimique

Biochemical Properties

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWVMMHOMJZAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-12-2 | |

| Record name | Benzeneethanol, β-amino-4-fluoro-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394820-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

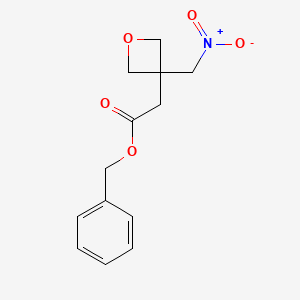

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)